Simplified ³¹P NMR Spectra vs. Dimethylphosphoric Acid
Dimethylphosphinic acid (DMPA) exhibits a significantly narrower range of ³¹P NMR chemical shifts upon conformational change compared to its phosphoric acid analog, dimethylphosphoric acid. This allows for more definitive interpretation of its hydrogen-bonded structures and dynamics, a critical advantage in analytical chemistry [1].
| Evidence Dimension | ³¹P NMR Chemical Shift Range for Conformational Variation in Trimers |
|---|---|
| Target Compound Data | ca. 1 ppm |
| Comparator Or Baseline | Dimethylphosphoric acid ((MeO)₂POOH) Trimers: ca. 12 ppm |
| Quantified Difference | Approximately 11 ppm smaller range for DMPA |
| Conditions | DFT calculations (B3LYP/6-31++G**) and NMR studies of H-bonded cyclic trimers |
Why This Matters
This 12-fold reduction in NMR shift range simplifies spectral analysis and enhances the reliability of using DMPA as a probe in NMR-based screening of protein inhibitors or for studying hydrogen bond geometries.
- [1] Mulloyarova, V. V., Ustimchuk, D. O., Filarowski, A., & Tolstoy, P. M. (2019). Conformational Mobility and Proton Transfer in Hydrogen-Bonded Dimers and Trimers of Phosphinic and Phosphoric Acids. The Journal of Physical Chemistry A, 123(31), 6761-6771. View Source
